![molecular formula C9H13BO3 B1310442 3-Isopropoxyphenylboronic acid CAS No. 216485-86-8](/img/structure/B1310442.png)
3-Isopropoxyphenylboronic acid
Overview
Description
3-Isopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H13BO3 . It is an off-white solid and is used as a reactant for the synthesis of heteroaryl benzylureas with glycogen synthase kinase 3 (GSK-3) inhibitory activity, modulators of survival motor neuron (SMN) protein, and inhibitors of cholesteryl ester transfer protein (CETP) .
Molecular Structure Analysis
The molecular structure of 3-Isopropoxyphenylboronic acid consists of 9 carbon atoms, 13 hydrogen atoms, 1 boron atom, and 3 oxygen atoms . The molecular weight of the compound is 180.01 .
Chemical Reactions Analysis
3-Isopropoxyphenylboronic acid is used as a reactant in the synthesis of various compounds. It has been used in the synthesis of heteroaryl benzylureas with GSK-3 inhibitory activity, modulators of SMN protein, and inhibitors of CETP .
Physical And Chemical Properties Analysis
3-Isopropoxyphenylboronic acid is a solid at 20°C . It has a melting point of 81°C and a boiling point of 199°C . The compound is soluble in methanol . It has a density of 1.1 g/cm³ and a molar refractivity of 50 Å .
Scientific Research Applications
Self-Healing Materials
3-Isopropoxyphenylboronic acid has been used in the creation of self-healing boronic ester crystals . These crystals can bend, twist, coil, and self-heal efficiently up to 67%, while maintaining their long-range structural order . This property could have implications towards the development of mechanically robust organic crystals that are capable of self-repair for durable all-organic electronics and soft robotics .
Inhibitors of Cholesteryl Ester Transfer Protein (CETP)
This compound has been used as a reactant for the synthesis of inhibitors of cholesteryl ester transfer protein (CETP) . CETP inhibitors are a class of drugs designed to raise high-density lipoprotein (HDL) levels, which could potentially be used to treat cardiovascular diseases .
Modulators of Survival Motor Neuron (SMN) Protein
3-Isopropoxyphenylboronic acid has been used in the synthesis of modulators of survival motor neuron (SMN) protein . SMN protein is critical for the maintenance of motor neurons, and modulators of this protein could potentially be used in the treatment of spinal muscular atrophy .
Glycogen Synthase Kinase 3 (GSK-3) Inhibitory Activity
This compound has been used as a reactant for the synthesis of heteroaryl benzylureas with glycogen synthase kinase 3 (GSK-3) inhibitory activity . GSK-3 inhibitors have potential therapeutic applications in a variety of diseases, including type 2 diabetes, Alzheimer’s disease, inflammation, cancer, and bipolar disorder .
Selective Sphingosine-1-Phosphate Receptor Subtype-1 Agonists
3-Isopropoxyphenylboronic acid has been used in the synthesis of selective sphingosine-1-phosphate receptor subtype-1 agonists . These agonists could potentially be used in the treatment of multiple sclerosis and other autoimmune diseases .
Organic Electronics and Soft Robotics
The unique properties of 3-Isopropoxyphenylboronic acid, such as its ability to form self-healing crystals, could have implications for the development of organic electronics and soft robotics . The ability of these crystals to maintain their structural order while undergoing deformation could lead to the creation of more durable and adaptable devices .
Safety and Hazards
3-Isopropoxyphenylboronic acid is classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of contact with skin or eyes, it is advised to wash with plenty of water .
Future Directions
Boronic acids and their derivatives, such as 3-Isopropoxyphenylboronic acid, have been utilized to create self-healing polymers and hydrogels . This suggests potential future directions in the development of mechanically robust organic crystals that are capable of self-repair for durable all-organic electronics and soft robotics .
Mechanism of Action
Target of Action
3-Isopropoxyphenylboronic acid is a reactant used in the synthesis of various compounds, including heteroaryl benzylureas with glycogen synthase kinase 3 (GSK-3) inhibitory activity, modulators of survival motor neuron (SMN) protein, inhibitors of cholesteryl ester transfer protein (CETP), and selective sphingosine-1-phosphate receptor subtype-1 agonists . These targets play crucial roles in various biochemical processes, including glycogen synthesis, neuronal survival, cholesterol transport, and immune response modulation.
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The compound, being an organoboron reagent, participates in the transmetalation step of the SM coupling, where it transfers its organic group to a palladium catalyst .
Biochemical Pathways
The SM coupling reaction, in which 3-Isopropoxyphenylboronic acid participates, affects various biochemical pathways depending on the specific target. For instance, when used in the synthesis of GSK-3 inhibitors, it can impact the glycogen synthesis pathway. Similarly, when used to create modulators of SMN protein, it can influence the survival of motor neurons .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may be well-absorbed in the body
Result of Action
The molecular and cellular effects of 3-Isopropoxyphenylboronic acid’s action depend on the specific compounds it helps synthesize. For example, when used to create GSK-3 inhibitors, it can potentially reduce the activity of GSK-3, thereby increasing glycogen synthesis . When used to synthesize modulators of SMN protein, it can potentially enhance the survival of motor neurons .
Action Environment
The action, efficacy, and stability of 3-Isopropoxyphenylboronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction in which it participates is sensitive to the presence of water and oxygen . Therefore, these reactions are typically carried out under inert conditions
properties
IUPAC Name |
(3-propan-2-yloxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZVUHVNTYDSOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408157 | |
Record name | 3-Isopropoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxyphenylboronic acid | |
CAS RN |
216485-86-8 | |
Record name | 3-Isopropoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Isopropoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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